(4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid
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Overview
Description
(4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C9H8BF3O4. This compound is characterized by the presence of an acetoxy group, a trifluoromethyl group, and a boronic acid moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Scientific Research Applications
(4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and biologically active compounds.
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements associated with it are H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
Mechanism of Action
Target of Action
The primary target of (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new Pd–C bonds .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
The compound is known to be relatively stable , which suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon–carbon bonds . This can lead to the synthesis of new organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is known to be stable in an inert atmosphere . Additionally, the Suzuki–Miyaura cross-coupling reaction is known to be tolerant of a variety of functional groups , suggesting that the compound may be effective in diverse chemical environments.
Biochemical Analysis
Biochemical Properties
(4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis for forming carbon-carbon bonds . This compound interacts with enzymes and proteins involved in these reactions, facilitating the transfer of organic groups from boron to palladium. The nature of these interactions is primarily based on the compound’s ability to form stable complexes with transition metals, enhancing the efficiency of the coupling reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still under investigation. It is known to influence cell function by participating in reactions that modify cellular components. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by interacting with specific biomolecules within the cell
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and transition metals. It acts as a ligand in the Suzuki-Miyaura coupling reaction, where it facilitates the transfer of organic groups to palladium, leading to the formation of new carbon-carbon bonds . This mechanism involves the oxidative addition of electrophilic organic groups to palladium, followed by transmetalation with nucleophilic organic groups from boron .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its effective use in biochemical reactions. This compound is generally stable under inert atmosphere and low temperatures (2-8°C) . Over time, its effects on cellular function may change due to potential degradation or interaction with other compounds in the experimental setup. Long-term studies are needed to fully understand these temporal effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels within the cell. The compound’s role in these pathways is primarily related to its participation in reactions that modify cellular components and influence metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues depend on its interaction with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s use in biochemical research.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors can affect the compound’s activity and function within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid typically involves the reaction of 4-bromo-3-(trifluoromethyl)phenol with a boronic acid derivative. The reaction is carried out under palladium-catalyzed conditions, often using a Suzuki-Miyaura coupling reaction . The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is typically performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid moiety can be oxidized to form the corresponding phenol derivative.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or water.
Major Products Formed
Aryl or Vinyl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
- 4-Methoxyphenylboronic acid
Uniqueness
(4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both an acetoxy group and a trifluoromethyl group on the phenyl ring. This combination of functional groups imparts distinct reactivity and stability, making it a versatile reagent in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
[4-acetyloxy-3-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BF3O4/c1-5(14)17-8-3-2-6(10(15)16)4-7(8)9(11,12)13/h2-4,15-16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKZULPEVGTZCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(=O)C)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BF3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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